An In-depth Technical Guide to 6-Phenyl-2-pyridone: Core Properties and Scientific Applications
An In-depth Technical Guide to 6-Phenyl-2-pyridone: Core Properties and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 6-phenyl-2-pyridone. It details available spectral data for characterization, outlines a viable synthetic route, and explores the significant biological activities associated with its derivatives, particularly in the realms of oncology and anti-inflammatory research. This document aims to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and visual representations of key biological pathways.
Core Chemical and Physical Properties
6-Phenyl-2-pyridone, a heterocyclic aromatic organic compound, possesses a molecular structure consisting of a pyridone ring substituted with a phenyl group at the 6th position. Its basic properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉NO | --INVALID-LINK-- |
| Molecular Weight | 171.19 g/mol | --INVALID-LINK-- |
| IUPAC Name | 6-phenyl-1H-pyridin-2-one | --INVALID-LINK-- |
| CAS Number | 19006-82-7 | --INVALID-LINK-- |
| Physical Form | Solid, powder to crystal | [1] |
| Color | White to Orange to Green | [2] |
| Melting Point | 197 °C | [2] |
| Boiling Point | 417.1±38.0 °C (Predicted) | [2] |
| pKa | 10.82±0.10 (Predicted) | [2] |
| Solubility | Based on the solubility of the structurally similar compound 6-phenyl-4,5-dihydropyridazin-3(2H)-one, it is predicted to be practically insoluble in water; sparingly soluble in ethanol, isopropyl alcohol, ethylene glycol, propylene glycol, 1-butanol, and 2-butanol; soluble in ethyl acetate and polyethylene glycol-400; and very soluble in dimethyl sulfoxide (DMSO) and Transcutol®.[3][4] |
Spectroscopic Data for Characterization
Spectroscopic analysis is crucial for the identification and characterization of 6-phenyl-2-pyridone. The following tables summarize the expected spectral data based on the analysis of closely related compounds and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following data for a similar compound, 6-tert-butyl-3-phenyl-2-pyridone, is provided as a reference for the expected chemical shifts for 6-phenyl-2-pyridone.
Table 2.1: ¹H NMR Spectral Data of 6-tert-butyl-3-phenyl-2-pyridone in CDCl₃ [5]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 12.00 | br s | - | NH |
| 7.78 - 7.81 | m | - | Ar-H |
| 7.55 | d | 7.4 | C4-H |
| 7.24 - 7.41 | m | - | Ar-H |
| 6.19 | d | 7.4 | C5-H |
| 1.35 | s | - | (CH₃)₃ |
Table 2.2: ¹³C NMR Spectral Data of 6-tert-butyl-3-phenyl-2-pyridone in CDCl₃ [5]
| Chemical Shift (δ) ppm | Assignment |
| 163.5 | C=O |
| 156.2 | C6 |
| 139.1 | Ar-C |
| 136.6 | C4 |
| 128.3 | Ar-C |
| 127.9 | Ar-C |
| 127.7 | Ar-C |
| 127.2 | Ar-C |
| 101.8 | C5 |
| 34.8 | C(CH₃)₃ |
| 28.9 | C(CH₃)₃ |
Infrared (IR) Spectroscopy
The IR spectrum of 6-phenyl-2-pyridone is expected to show characteristic absorption bands for its functional groups.
Table 2.3: Expected Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400-3200 | N-H stretching (amide) |
| ~3100-3000 | C-H stretching (aromatic) |
| ~1650-1680 | C=O stretching (pyridone) |
| ~1600, 1480 | C=C stretching (aromatic and pyridone ring) |
| ~770-730, 710-690 | C-H out-of-plane bending (phenyl group) |
Mass Spectrometry (MS)
Electron impact mass spectrometry of 2-pyridones typically shows a prominent molecular ion peak. The fragmentation pattern is characterized by the loss of small neutral molecules.
Table 2.4: Expected Major Fragments in Mass Spectrum
| m/z | Fragment |
| 171 | [M]⁺ (Molecular Ion) |
| 143 | [M - CO]⁺ |
| 142 | [M - CO - H]⁺ |
| 115 | [C₉H₇]⁺ |
Synthesis of 6-Phenyl-2-pyridone
A plausible and efficient method for the synthesis of 6-phenyl-2-pyridone is a one-pot, three-component reaction. This approach offers advantages in terms of atom economy and procedural simplicity.
Experimental Protocol: One-Pot Synthesis
This protocol is adapted from the synthesis of 3,4,6-triaryl-2(1H)-pyridones.[6]
Reaction Scheme:
Materials:
-
Acetophenone
-
Ethyl Benzoate
-
Sodium ethoxide
-
Ethanol
-
Ammonia solution (aqueous or in ethanol)
-
Hydrochloric acid (for neutralization)
-
Apparatus for reflux and distillation
Procedure:
-
To a solution of sodium ethoxide in absolute ethanol, add equimolar amounts of acetophenone and ethyl benzoate.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the initial condensation, cool the reaction mixture and add an excess of an ammonia solution.
-
Reflux the resulting mixture for an additional 8-12 hours.
-
After cooling, neutralize the reaction mixture with dilute hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure 6-phenyl-2-pyridone.
Workflow Diagram:
Biological Activities and Signaling Pathways
While 6-phenyl-2-pyridone itself has limited documented biological activity, its derivatives are a well-established class of compounds with significant therapeutic potential, particularly in cancer and inflammatory diseases.
Anticancer Activity
Derivatives of 2-pyridone have demonstrated potent anticancer effects, primarily through the induction of cell cycle arrest and apoptosis.[1][7]
Signaling Pathway: p53 and JNK Mediated Apoptosis
Certain 2-pyridone derivatives exert their anticancer effects by upregulating the tumor suppressor protein p53 and activating the c-Jun N-terminal kinase (JNK) signaling pathway.[7][8] This cascade leads to cell cycle arrest at the G2/M phase and ultimately triggers programmed cell death (apoptosis).
Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay) [9]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 2-pyridone derivative for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.
Anti-inflammatory Activity
Certain 2-pyridone derivatives exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[10]
Signaling Pathway: Inhibition of the COX Pathway
Inflammation is often mediated by prostaglandins, which are synthesized from arachidonic acid by COX-1 and COX-2 enzymes. Some 2-pyridone derivatives act as dual inhibitors of these enzymes, thereby reducing prostaglandin production and mitigating the inflammatory response.[5]
Experimental Protocol: In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema) [11]
-
Animal Model: Use adult male Wistar rats.
-
Compound Administration: Administer the 2-pyridone derivative intraperitoneally or orally to the test group. Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to the positive control group.
-
Induction of Edema: After 30-60 minutes, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.
Conclusion
6-Phenyl-2-pyridone serves as a valuable scaffold in medicinal chemistry. This guide has consolidated its core physicochemical properties, provided expected spectral data for its identification, and outlined a practical synthetic approach. Furthermore, the exploration of the significant anticancer and anti-inflammatory activities of its derivatives, complete with mechanistic pathways and experimental protocols, underscores the therapeutic potential of this class of compounds. The information presented herein is intended to facilitate further research and development of novel 2-pyridone-based therapeutic agents.
References
- 1. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-PHENYL-2-PYRIDONE | 19006-82-7 [chemicalbook.com]
- 3. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genesandcancer.com [genesandcancer.com]
- 9. benchchem.com [benchchem.com]
- 10. Tumor suppressor p53: Biology, signaling pathways, and therapeutic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
